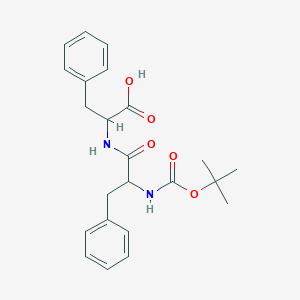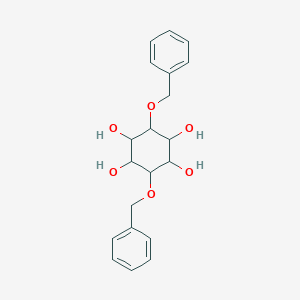
3,6-Bis(benzyloxy)cyclohexane-1,2,4,5-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis(benzyloxy)cyclohexane-1,2,4,5-tetrol is an organic compound characterized by a cyclohexane ring substituted with four hydroxyl groups and two benzyloxy groups. This compound is a derivative of cyclohexane-1,2,4,5-tetrol, where the hydroxyl groups are located at the 1, 2, 4, and 5 positions, and the benzyloxy groups are at the 3 and 6 positions. It is a polyol and a cyclitol, making it a member of a class of compounds known for their multiple hydroxyl functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis(benzyloxy)cyclohexane-1,2,4,5-tetrol can be achieved through several methods:
Reduction or Hydrogenation: This involves the reduction of tri-hydroxycyclohexanones, hydroxylated aromatics, or hydroxylated quinones.
Hydrogenolysis: This method uses dibromocyclohexanetetrols as starting materials.
Hydration: Diepoxycyclohexanes can be hydrated to form the desired compound.
Hydroxylation: Cyclohexadienes or cyclohexenediols can be hydroxylated to yield the target compound.
Industrial Production Methods: The use of catalysts like selenium dioxide in the hydroxylation process can enhance yield and selectivity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups.
Reduction: Reduction reactions can convert the benzyloxy groups back to hydroxyl groups.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂) and other peroxides.
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents like bromine (Br₂) and chlorinating agents.
Major Products:
Oxidation Products: Cyclohexane-1,2,4,5-tetraone.
Reduction Products: Cyclohexane-1,2,4,5-tetrol.
Substitution Products: Various substituted cyclohexane derivatives depending on the substituent introduced.
Scientific Research Applications
3,6-Bis(benzyloxy)cyclohexane-1,2,4,5-tetrol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s polyol nature makes it useful in studying carbohydrate mimetics and interactions with biological molecules.
Industry: Used in the synthesis of polymers and materials with specific hydroxyl functionalities.
Mechanism of Action
The mechanism by which 3,6-Bis(benzyloxy)cyclohexane-1,2,4,5-tetrol exerts its effects involves interactions with various molecular targets:
Molecular Targets: Enzymes and receptors that interact with polyols and cyclitols.
Pathways Involved: The compound can participate in hydrogen bonding and other non-covalent interactions, influencing biochemical pathways related to carbohydrate metabolism and signaling.
Comparison with Similar Compounds
Cyclohexane-1,2,4,5-tetrol: Lacks the benzyloxy groups, making it less hydrophobic.
1,2,4,5-Tetrahydroxycyclohexane: Another isomer with different hydroxyl group orientations.
Cyclohexane-1,3,5-triol: Contains three hydroxyl groups, differing in the number and position of hydroxyl groups.
Uniqueness: 3,6-Bis(benzyloxy)cyclohexane-1,2,4,5-tetrol is unique due to the presence of benzyloxy groups, which impart distinct chemical properties such as increased hydrophobicity and potential for π-π interactions. These features make it a valuable compound for specific synthetic and research applications .
Properties
CAS No. |
99782-78-2 |
|---|---|
Molecular Formula |
C20H24O6 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
3,6-bis(phenylmethoxy)cyclohexane-1,2,4,5-tetrol |
InChI |
InChI=1S/C20H24O6/c21-15-17(23)20(26-12-14-9-5-2-6-10-14)18(24)16(22)19(15)25-11-13-7-3-1-4-8-13/h1-10,15-24H,11-12H2 |
InChI Key |
UCJKCSNAJUPHIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(C2O)O)OCC3=CC=CC=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1,3-Benzodioxol-5-yl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone](/img/structure/B15123398.png)
![4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15123401.png)
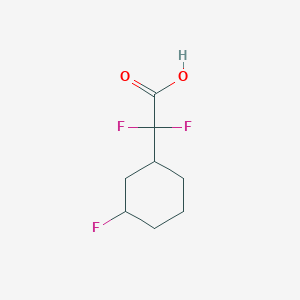

![4-[2-Methyl-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B15123411.png)
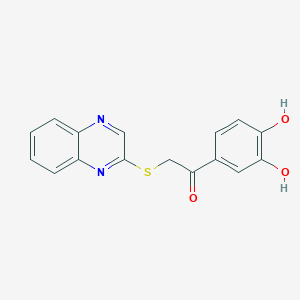
![1-methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B15123418.png)
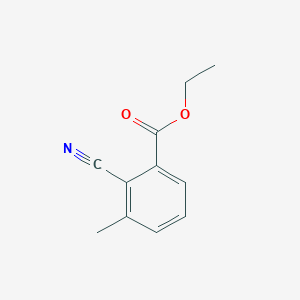
![Bicyclo[1.1.1]pentane-1,3-dithiol](/img/structure/B15123434.png)
![5-(Pyridin-4-yl)-2-{[1-(1,2,3-thiadiazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B15123440.png)
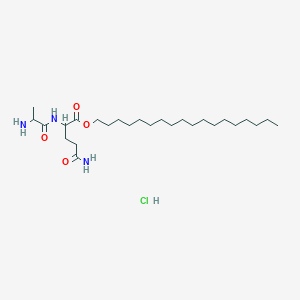
![N-ethyl-4-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B15123446.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B15123462.png)
